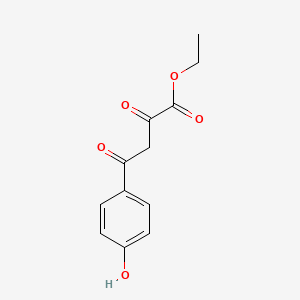

4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” is a chemical compound. It is also known as Ethyl 4-hydroxyphenylacetate . It is related to 4-Hydroxyphenylacetic acid, which is a chemical compound found in olive oil and beer .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In another study, catalytic protodeboronation of pinacol boronic esters was reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of “this compound” is related to that of 4-Hydroxyphenylacetic acid . The compound has a molecular weight of 180.2005 .Aplicaciones Científicas De Investigación

Synthesis and Industrial Production

4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester is utilized in the synthesis of optically active compounds. A study by Li Li (2003) outlined its role as an intermediate in the synthesis of an angiotension converting enzyme inhibitor, highlighting a method for its industrial production using a series of reactions such as enzyme activity, resolution, and esterification (Li, 2003).

Photovoltaic Applications

Research by Choi et al. (2013) explored the use of carboxylic acid functionalized derivatives of this compound in inverted polymer solar cells. These derivatives, used as interfacial layer materials, improved the performance of solar cells by enhancing hydrophobicity and facilitating charge transfer (Choi et al., 2013).

Kinetic Resolution in Biocatalysis

A study by Liese et al. (2002) on the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, a compound closely related to this compound, provided insights into its use in biocatalysis. This process, involving the lipase from Pseudomonas cepacia, demonstrated efficient production with a high enantiomeric excess, showing its potential in enzymatic synthesis (Liese et al., 2002).

Role in Organic Charge-Transport Layers

Research on nonfullerene indacenodithiophene-based molecules by Angmo et al. (2018) highlights the potential of this compound analogs in enhancing the efficiency and stability of perovskite solar cells. These studies suggest that such molecules can be effective replacements for traditional electron-transport materials in solar cells (Angmo et al., 2018).

Direcciones Futuras

The future directions for research on “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in industry and medicine could be explored. For instance, 4-Hydroxyphenylacetic acid is used as an intermediate to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . Similar applications could be possible for “this compound”.

Propiedades

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZUZCSOAWGWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)

![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)

![N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2980181.png)

![(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980183.png)